molecular formula C14H16N4O B11050626 5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile

5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile

Cat. No.: B11050626
M. Wt: 256.30 g/mol
InChI Key: LSTHCCNIGQUAHD-UHFFFAOYSA-N
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Description

5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with ethyl, methyl, morpholinyl, and dicarbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as ethyl and methyl-substituted pyridine derivatives, with morpholine and cyanide sources under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives with altered functional groups.

    Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the morpholinyl group.

Scientific Research Applications

5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)pyridine-3-carbonitrile: Similar structure but lacks the ethyl and methyl substitutions.

    6-Methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile: Similar structure but lacks the ethyl substitution.

    5-Ethyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile: Similar structure but lacks the methyl substitution.

Uniqueness

5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile is unique due to the combination of ethyl, methyl, morpholinyl, and dicarbonitrile groups on the pyridine ring. This unique structure may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

5-ethyl-6-methyl-2-morpholin-4-ylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C14H16N4O/c1-3-11-10(2)17-14(13(9-16)12(11)8-15)18-4-6-19-7-5-18/h3-7H2,1-2H3

InChI Key

LSTHCCNIGQUAHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=C1C#N)C#N)N2CCOCC2)C

Origin of Product

United States

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